This compound can be classified under the broader category of nitrogen-containing heterocycles. Pyrrolopyridines like 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one are often synthesized for their utility in drug design and development. They have been identified in various studies for their ability to interact with biological targets, including enzymes and receptors involved in cancer progression and other diseases .
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be achieved through several methods, with multicomponent reactions being particularly prominent. One effective approach involves a one-pot cascade reaction that combines various reagents to form the desired heterocyclic structure efficiently.
This method allows for high yields and is advantageous due to its simplicity and efficiency in generating complex molecular architectures.
The molecular structure of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one features a fused bicyclic system comprising a pyrrole ring and a pyridine ring. The key structural characteristics include:
The stereochemistry around the nitrogen atoms plays a crucial role in its interaction with biological targets, influencing its pharmacological properties .
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions that are significant for its application in medicinal chemistry:
These reactions are critical for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one primarily involves its interaction with specific biological targets such as proteins involved in cell signaling pathways. For instance:
Quantitative structure-activity relationship studies have further elucidated how modifications to the core structure influence binding affinity and efficacy.
The physical properties of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one include:
Chemical properties include:
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Research continues to explore the full potential of this compound within medicinal chemistry, aiming to develop new drugs with improved efficacy and safety profiles .
Pyrrolo[3,2-c]pyridines represent a subclass of aza-indole derivatives where the bridgehead nitrogen atom occupies position 1 relative to the pyrrole ring. This strategic positioning creates a hydrogen bond-accepting nitrogen (N1) adjacent to a hydrogen bond-donating NH group (N5-H), enabling dual-point interactions with biological targets [1] [4]. The 1-methyl derivative specifically enhances lipophilicity while preserving planar geometry critical for DNA minor groove binding and kinase hinge region interactions. As a bioisostere of indole, this scaffold exhibits superior metabolic stability and tunable electronics through substituent effects at positions 2, 3, 5, 6, and 7 [4] [6]. The protonation state of N1 modulates electron distribution across the fused system, significantly impacting binding affinities—an effect exploited in kinase inhibitor design [8].
Pyrrolopyridines exist as six distinct isomers, each conferring unique pharmacological properties. Pyrrolo[3,2-c]pyridine differs from the [3,4-c] isomer in electronic distribution and hydrogen bonding capacity:
Table 1: Pharmacological Differentiation of Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Key Bioactivities | Distinct Features |
---|---|---|---|
[3,2-c] | N1, N5 | Anticancer, Kinase inhibition | Planar H-bond donor/acceptor pair |
[3,4-c] | N4, N6 | Antidiabetic, Antimycobacterial | Non-planar; lactam formation tendency |
[2,3-b] | N1 | Antiviral, DNA intercalation | Angular topology |
The [3,2-c] isomer’s linear geometry facilitates stacking interactions in tubulin’s colchicine binding site, while its dipole moment (≈3.5 Debye) enhances target complementarity versus [3,4-c] derivatives [4] [10]. Isomer-specific activity is exemplified by FMS kinase inhibition, where [3,2-c]-based diarylamides show IC₅₀ values ≤60 nM—20-fold lower than [2,3-b] analogues [6].
The scaffold emerged from natural product-inspired drug design following the discovery of tubulin-binding alkaloids like combretastatin A-4 (CA-4). Early synthetic efforts focused on replacing CA-4’s labile cis-olefin with configurationally stable heterocycles. Pyrrolo[3,2-c]pyridine provided ideal geometry mimicry while enabling ring functionalization [2]. Seminal work demonstrated that 6-aryl-1-(3,4,5-trimethoxyphenyl) derivatives (e.g., compound 10t) achieved IC₅₀ values of 0.12 μM against HeLa cells—surpassing CA-4’s potency [2]. Parallel developments exploited the scaffold in kinase inhibition; KIST101029 (IC₅₀ = 96 nM against FMS kinase) established diarylamide-pyrrolopyridines as anticancer leads [6]. The 1-methyl variant later gained prominence for balancing potency and physicochemical properties in CNS drug discovery [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7